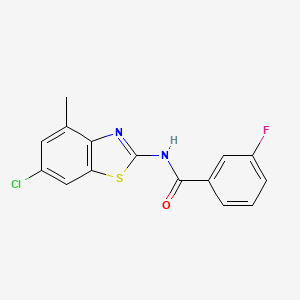

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Beschreibung

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a benzothiazole-derived small molecule characterized by a benzothiazole core substituted with a chlorine atom at position 6 and a methyl group at position 3. The benzamide moiety attached to the thiazole nitrogen contains a fluorine atom at the meta position of the phenyl ring. Its molecular formula is C₁₄H₈ClFN₂OS, with a molecular weight of 306.74 g/mol .

Eigenschaften

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS/c1-8-5-10(16)7-12-13(8)18-15(21-12)19-14(20)9-3-2-4-11(17)6-9/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSGACOSVMEMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.

Chlorination and Methylation: The synthesized benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride, followed by methylation using a methylating agent like methyl iodide.

Amidation: The final step involves the reaction of the chloromethylbenzothiazole with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Effects : Chlorine at position 6 (target and 3b) vs. ethoxy in ’s compound impacts electron-withdrawing properties and metabolic stability.

- Acyl Group Diversity : Fluorine(s) on the benzamide (target, 3b) vs. trifluoromethyl () or methoxy groups () affect dipole moments and bioavailability.

Physicochemical and Spectral Properties

- Melting Points : Compound 3b exhibits a high melting point (>250°C), suggesting strong crystalline packing due to halogen interactions . Data for the target compound is unavailable in the provided evidence.

- Spectral Data :

- IR spectra of 3b show C=O stretching at 1673 cm⁻¹ and NH stretching at 3418 cm⁻¹ , consistent with benzamide functionalities. Similar bands are expected for the target compound.

- ¹H NMR of 3b reveals aromatic proton signals between 7.12–8.05 ppm , a range likely shared by the target compound due to structural similarities.

Biologische Aktivität

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound suggests possible interactions with various biological targets, making it a candidate for further investigation.

Synthesis

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves several key steps:

- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Chlorination and Methylation : The benzothiazole structure is chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

- Fluorination : The introduction of the fluorine atom into the benzamide moiety is performed using fluorinating agents.

- Coupling Reaction : Finally, the benzothiazole derivative is coupled with 3-fluorobenzamide under basic conditions to yield the desired compound.

Biological Activity

Research indicates that N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide exhibits significant biological activity against various cancer cell lines and pathogens.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- In Vitro Studies : The compound has been tested against a panel of human cancer cell lines, including cervical and bladder cancer cells. It demonstrated cytotoxic effects with IC50 values ranging from 2.38 to 8.13 µM, indicating its potential as an effective anticancer agent .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. For instance, treatment with N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide resulted in increased early and late apoptotic cell populations in treated cancer cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bactericidal Effects : Preliminary studies suggest that N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide exhibits activity against certain bacterial strains, although specific data on IC50 values for these pathogens are still under investigation .

Structure-Activity Relationship (SAR)

The biological activity of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and potential receptor interactions |

| Fluorine Atom | May improve binding affinity to biological targets |

| Benzothiazole Core | Provides a scaffold for interaction with enzymes or receptors |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells. Detailed analysis showed that at higher concentrations (double IC50), there was a marked increase in late apoptotic cells, underscoring its potential therapeutic application .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that it possesses moderate antibacterial activity, warranting further exploration into its mechanism and efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound is synthesized via condensation reactions between substituted benzothiazole precursors and fluorinated benzoyl chlorides. Key steps include:

- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., hydrolysis of the amide bond) .

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction kinetics .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., chlorine at position 6, fluorine on the benzamide) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~325.8 g/mol) .

- Elemental Analysis : Validates empirical formula (CHClFNOS) within ±0.3% error .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Methodology :

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the benzothiazole core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How does the electronic environment of the benzothiazole ring influence biological activity, and what substituent modifications could enhance target selectivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare halogenated derivatives (e.g., 6-Cl vs. 6-Br) to assess how electron-withdrawing groups modulate receptor binding .

- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and dipole moments, guiding rational design .

- Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX) reveals conformational preferences (e.g., planarity of the benzothiazole-amide system) .

Q. How can contradictory data in biological assays (e.g., high cytotoxicity but low antimicrobial efficacy) be resolved?

- Methodology :

- Dose-response reevaluation : Test lower concentrations to distinguish nonspecific toxicity from target-specific effects .

- Membrane permeability assays : Use Caco-2 cell monolayers or artificial membranes to evaluate passive diffusion vs. active transport .

- Metabolite profiling : LC-MS/MS identifies degradation products or reactive intermediates that may confound results .

Q. What strategies optimize crystallization of this compound for structural determination, given its low solubility?

- Methodology :

- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to improve lattice packing .

- Solvent screening : Test binary solvent systems (e.g., DCM/methanol) for slow evaporation .

- Temperature gradients : Gradual cooling from 40°C to 4°C promotes nucleation .

Q. How do steric and electronic effects of the 4-methyl group on the benzothiazole ring impact its reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) under controlled pH .

- X-ray crystallography : Compare bond lengths and angles in pre- and post-reaction crystals to identify steric hindrance .

- Hammett analysis : Correlate substituent σ-values with reaction outcomes to quantify electronic effects .

Key Research Gaps

- Mechanistic ambiguity : The role of the 3-fluorobenzamide moiety in modulating apoptosis vs. necrosis remains unclear. Proposed solution: CRISPR-Cas9 knockout models to identify downstream pathways .

- Scalability : Current synthetic routes yield <50% efficiency. Proposed solution: Flow chemistry protocols to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.